molecular formula C12H10ClFN2O4S2 B11076995 N-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide

N-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide

Cat. No.: B11076995
M. Wt: 364.8 g/mol
InChI Key: LOVKDNCMBLLVES-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with two sulfonamide groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines.

    Sulfonation: The amine groups are sulfonated to form sulfonamide groups.

    Halogenation: The phenyl ring is halogenated to introduce chloro and fluoro substituents.

The reaction conditions often involve the use of strong acids like sulfuric acid for sulfonation and nitration, and reducing agents such as iron or tin in hydrochloric acid for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically affecting the sulfonamide groups.

    Reduction: Reduction reactions can target the nitro groups if present in intermediates.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It may serve as a model compound for developing new pharmaceuticals.

Medicine

Medicinally, derivatives of this compound are investigated for their potential as antibacterial and antifungal agents. The presence of sulfonamide groups is crucial for their biological activity.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, leading to competitive inhibition. This compound may also interact with cellular pathways, affecting processes like cell division and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide
  • N-(3-chloro-4-fluorophenyl)benzene-1,3-disulfonamide
  • N-(3-chloro-4-fluorophenyl)benzene-1,2-disulfonamide

Uniqueness

N-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide is unique due to the specific positioning of the sulfonamide groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other isomers.

Properties

Molecular Formula

C12H10ClFN2O4S2

Molecular Weight

364.8 g/mol

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide

InChI

InChI=1S/C12H10ClFN2O4S2/c13-11-7-8(1-6-12(11)14)16-22(19,20)10-4-2-9(3-5-10)21(15,17)18/h1-7,16H,(H2,15,17,18)

InChI Key

LOVKDNCMBLLVES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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